molecular formula C14H11N5O5S B12533838 5-Nitro-1H-indazole-3-carboxylic acid (4-sulphamoyl-phenyl)-amide CAS No. 660822-52-6

5-Nitro-1H-indazole-3-carboxylic acid (4-sulphamoyl-phenyl)-amide

Cat. No.: B12533838
CAS No.: 660822-52-6
M. Wt: 361.33 g/mol
InChI Key: WUGGEQNWXURWBN-UHFFFAOYSA-N
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Description

5-Nitro-1H-indazole-3-carboxylic acid (4-sulphamoyl-phenyl)-amide is a synthetic organic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1H-indazole-3-carboxylic acid (4-sulphamoyl-phenyl)-amide typically involves multi-step organic reactions. The starting materials often include indazole derivatives, nitro compounds, and sulfonamide reagents. Common synthetic routes may involve nitration, carboxylation, and amide formation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form various reduced intermediates.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield amino derivatives, while substitution reactions may introduce different functional groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology

In biological research, the compound may be used to study enzyme interactions, cellular pathways, and as a probe in biochemical assays.

Medicine

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-Nitro-1H-indazole-3-carboxylic acid (4-sulphamoyl-phenyl)-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and sulfonamide groups play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects in biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitroindazole derivatives
  • Sulfonamide-containing indazoles
  • Carboxylic acid amides

Uniqueness

The unique combination of the nitro, carboxylic acid, and sulfonamide groups in 5-Nitro-1H-indazole-3-carboxylic acid (4-sulphamoyl-phenyl)-amide imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

660822-52-6

Molecular Formula

C14H11N5O5S

Molecular Weight

361.33 g/mol

IUPAC Name

5-nitro-N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide

InChI

InChI=1S/C14H11N5O5S/c15-25(23,24)10-4-1-8(2-5-10)16-14(20)13-11-7-9(19(21)22)3-6-12(11)17-18-13/h1-7H,(H,16,20)(H,17,18)(H2,15,23,24)

InChI Key

WUGGEQNWXURWBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

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